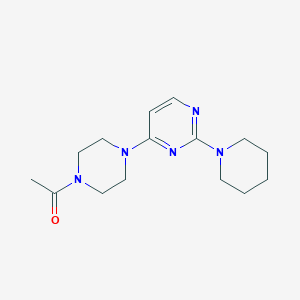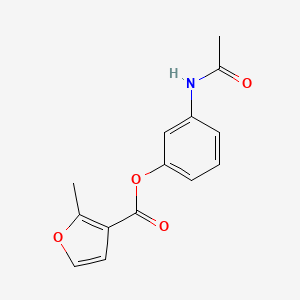![molecular formula C11H14N2O2S B5533380 methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)
methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate, also known as MECAB, is a chemical compound that belongs to the class of thioamide derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various animal models. methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and limited availability. Additionally, methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate may exhibit different biological activities depending on the cell type and experimental conditions, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its mechanism of action in more detail, with a focus on identifying its molecular targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate in various experimental models.
Métodos De Síntesis
Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate can be synthesized by reacting 3-aminobenzoic acid with ethyl isothiocyanate in the presence of a suitable solvent and a catalyst. The reaction yields methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
methyl 3-(ethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-12-11(16)13-9-6-4-5-8(7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWNXWJNUZLKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(ethylcarbamothioylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5533325.png)
![4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5533326.png)
![1,4-bis{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}piperazine](/img/structure/B5533330.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5533357.png)

![6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5533376.png)
![N-(5-chloro-2-pyridinyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5533391.png)
![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)
![4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)